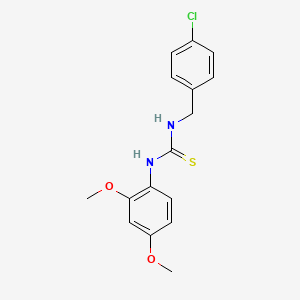![molecular formula C18H14N2O3 B5699263 N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as FOA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. FOA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide inhibits PARP by binding to the catalytic domain of the enzyme, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This results in the accumulation of DNA damage, which can lead to cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to enhance the efficacy of chemotherapy and radiation therapy. N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several advantages for lab experiments. It is a potent and selective PARP inhibitor, and its mechanism of action has been well-characterized. However, N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with. Additionally, N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide research. One area of interest is the development of more potent and selective PARP inhibitors. Another area of interest is the investigation of N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide's potential use in the treatment of neurodegenerative diseases. Additionally, there is interest in exploring the use of PARP inhibitors in combination with other therapies, such as immunotherapy. Finally, there is interest in developing more effective methods for delivering PARP inhibitors to target tissues.
Méthodes De Synthèse
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can be synthesized by reacting 2-acetylindole with furfural in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with N-(2-aminoethyl)acetamide in the presence of sodium bicarbonate to yield N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is widely used in scientific research as a PARP inhibitor. PARP inhibitors have been shown to have potential therapeutic applications in cancer treatment, as they can enhance the efficacy of chemotherapy and radiation therapy. N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, as PARP has been implicated in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16(19-10-13-6-3-9-23-13)11-20-15-8-2-5-12-4-1-7-14(17(12)15)18(20)22/h1-9H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKQJMPQZKRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

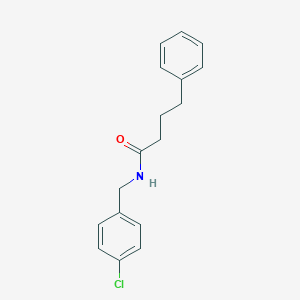
![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)

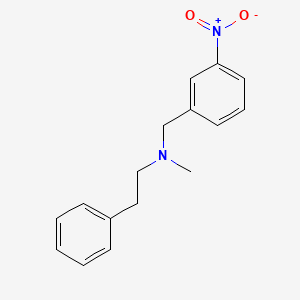
![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)
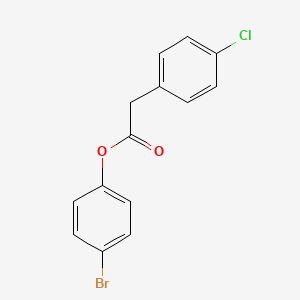
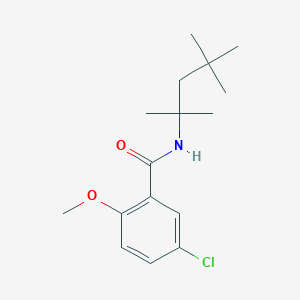
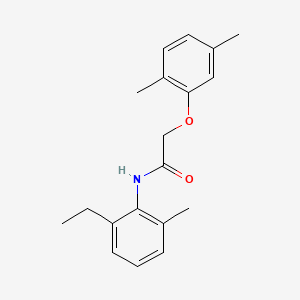
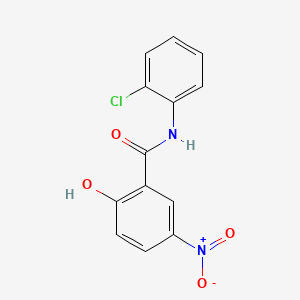
![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)
